4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Description
Properties
CAS No. |
1482088-70-9 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-6-(2-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(2-3-12-13)6-4-8(9)11-5-10-6/h2-5H,1H3 |
InChI Key |
WMZVOJSQTPUCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=NC=N2)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)pyrimidine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine or 4-alkoxy-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Cyclization Products: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine, exhibit significant anticancer properties. They have been explored as potential inhibitors for various kinases involved in cancer progression .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit RET kinases, which are implicated in several cancers. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory effects against specific targets .
- Antimicrobial and Antifungal Properties : There is evidence supporting the antimicrobial and antifungal activities of compounds related to this structure, making it a candidate for developing new treatments against resistant strains of pathogens .
Agrochemicals
The compound also finds applications in the synthesis of agrochemicals. Its ability to act as an intermediate allows for the development of herbicides and pesticides that target specific biological pathways in plants or pests.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
- Chlorine Reactivity: The 4-Cl group in all analogs enables nucleophilic substitution (e.g., with amines or thiols) to generate fused heterocycles like thieno[2,3-d]pyrimidines .
- Pyrazole vs.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower the LUMO energy, enhancing electrophilicity for SNAr reactions, whereas electron-donating groups (e.g., methyl-pyrazole) may stabilize π-π stacking in protein binding .
Table 2: Predicted Physicochemical Data
- Lipophilicity : The methyl-pyrazole group increases LogP compared to polar substituents like CF₃O or NHAr, favoring membrane permeability .
Biological Activity
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound characterized by the presence of both a pyrimidine and a pyrazole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structural features contribute to its versatility as an intermediate in synthesizing more complex bioactive molecules.
| Property | Value |
|---|---|
| CAS No. | 1482088-70-9 |
| Molecular Formula | C8H7ClN4 |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 4-chloro-6-(2-methylpyrazol-3-yl)pyrimidine |
| InChI Key | WMZVOJSQTPUCPQ-UHFFFAOYSA-N |
| Purity | 95% |
Antimicrobial Properties
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate significant antibacterial effects against various pathogens, including E. coli and S. aureus . The structural features of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine may enhance its interaction with microbial targets, leading to effective inhibition.
Antifungal Activity
In addition to antibacterial properties, this compound has been explored for antifungal applications. The presence of the pyrazole ring is crucial in mediating antifungal activity, as demonstrated in several derivatives that showed effectiveness against common fungal strains .
Anticancer Potential
The anticancer potential of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine is particularly noteworthy. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that related compounds effectively inhibited tumor growth in MCF-7 breast cancer models, showcasing their potential as dual inhibitors targeting EGFR and VGFR2 pathways .
The mechanism by which 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine exerts its biological effects typically involves enzyme inhibition. It may bind to the active sites of key enzymes or receptors involved in critical cellular processes, thereby disrupting normal function and leading to therapeutic outcomes .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrazole derivatives found that certain modifications enhanced their antibacterial efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa. The presence of specific substituents on the pyrazole ring was identified as a critical factor influencing activity .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivatives exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. These compounds were shown to induce significant apoptosis and inhibit cell migration .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
